8-Bromo-cAMP sal de sodio

Descripción general

Descripción

8-Bromo-cAMP sodium salt is a long-acting derivative of cyclic AMP . It is an activator of cyclic AMP-dependent protein kinase, but resistant to degradation by cyclic AMP phosphodiesterase . It is also a membrane-permeable cAMP derivative .

Molecular Structure Analysis

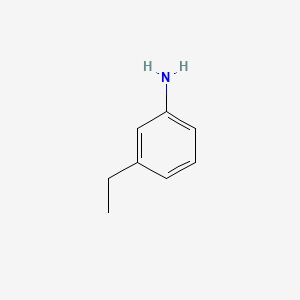

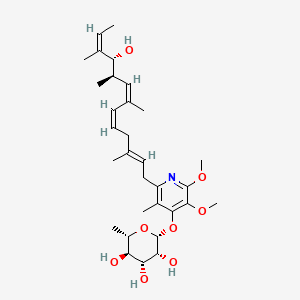

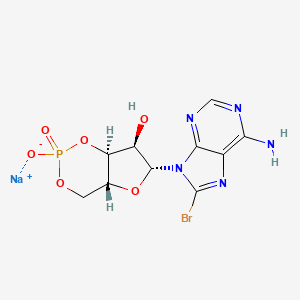

The molecular formula of 8-Bromo-cAMP sodium salt is C10H10BrN5NaO6P . The IUPAC name is sodium; (4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol . The molecular weight is 430.08 g/mol .Physical And Chemical Properties Analysis

8-Bromo-cAMP sodium salt is a white solid . The molecular weight is 430.08 g/mol , and the molecular formula is C10H10BrN5NaO6P .Aplicaciones Científicas De Investigación

Activación de la proteína quinasa A (PKA)

8-Bromo-cAMP es un análogo de cAMP permeable a las células que activa PKA . Tiene una mayor resistencia a la hidrólisis por fosfodiesterasa (PDE) que cAMP .

Regulación de la proliferación celular

8-Bromo-cAMP puede afectar las respuestas de proliferación celular, ya sea positiva o negativamente, dependiendo del tipo de célula . Por ejemplo, los análogos de cAMP como 8-Bromo-cAMP pueden inhibir significativamente la proliferación estimulada por la eritropoyetina .

Inducción de la diferenciación y la apoptosis

Se ha demostrado que 8-Bromo-cAMP induce la diferenciación y la apoptosis en varias líneas celulares, incluida una línea celular de glioma maligno (A-172) y una línea celular de cáncer de esófago (Eca-109) .

Regulación de la expresión de ARNm

8-Bromo-cAMP aumenta el contenido celular de ARNm que codifica las subunidades hCGα y β y previene el aumento del ARNm de fibronectina . Regula la expresión de proteínas específicas modulando la expresión de ARNm .

Inducción de la pluripotencia

8-Bromo-cAMP mejora la inducción de la pluripotencia en células de fibroblastos humanos en combinación con VPA (ácido valproico) .

Promoción de la diferenciación en células madre

En combinación con IBMX, 8-Bromo-cAMP promueve la diferenciación de células epiteliales intestinales derivadas de células iPS humanas .

Mejora de la eficiencia de la reprogramación celular

La sal de sodio 8-Bromo-cAMP mejora la eficiencia de la reprogramación celular . Mejora la eficiencia de la reprogramación de células de fibroblastos de prepucio neonatal humano (HFF1) .

Aumento de la síntesis bioquímica

8-Bromo-cAMP aumenta la biosíntesis de catecolaminas, aumentando simultáneamente la actividad y la fosforilación de la tirosina hidroxilasa .

Mecanismo De Acción

Target of Action

The primary target of 8-Bromo-cAMP sodium salt is the cyclic AMP-dependent protein kinase (PKA) . PKA plays a crucial role in cellular signaling and is involved in various biological processes such as cell proliferation, differentiation, and apoptosis .

Mode of Action

8-Bromo-cAMP sodium salt is a cell-permeable cyclic AMP (cAMP) analog . It interacts with its target, PKA, by activating it . This compound has a greater resistance to hydrolysis by phosphodiesterase (PDE) than cAMP , which allows it to have a longer-lasting effect.

Biochemical Pathways

The activation of PKA by 8-Bromo-cAMP sodium salt affects several biochemical pathways. It increases catecholamine biosynthesis and enhances the activity and phosphorylation of tyrosine hydroxylase . Additionally, it regulates mRNA expression, promoting alterations in the synthesis and secretion of specific proteins, including fibronectin and the subunits of hCG .

Result of Action

The activation of PKA by 8-Bromo-cAMP sodium salt leads to various molecular and cellular effects. It has been shown to have anti-proliferative and apoptotic effects against cancer cells . In addition, it enhances the induction of pluripotency in human fibroblast cells, particularly when used in combination with valproic acid .

Action Environment

The action, efficacy, and stability of 8-Bromo-cAMP sodium salt can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability and efficacy. Additionally, temperature can influence the stability of the compound, with recommended storage temperatures being -25 to -15℃ to maintain its effectiveness . .

Safety and Hazards

Direcciones Futuras

8-Bromo-cAMP sodium salt can be used to study calcium-mediated pathways . It improves the reprogramming efficiency of human neonatal foreskin fibroblast (HFF1) cells, in combination with valproic acid . It also inhibits M-CSF-dependent proliferation of macrophages , protects neutrophils against TNF-α-induced apoptosis , induces a proliferative response in an IL-3-dependent leukemic cell line , and induces membrane depolarization in pancreatic cancer cell lines .

Relevant Papers The papers that were retrieved during the search include a study by Wang Y and Adjaye J on how 8-Bromo-cAMP enhances the induction of pluripotency in human fibroblast cells . Another paper by Sorio C et al. discusses how defective CFTR expression and function are detectable in blood monocytes .

Propiedades

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRMZQATXPQOTP-GWTDSMLYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>64.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500373 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

76939-46-3 | |

| Record name | 8-Bromo cyclic AMP sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076939463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-BROMO-CYCLIC AMP SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PVH7X89H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.